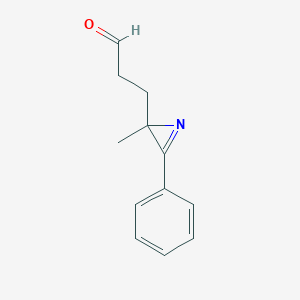
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is a complex organic compound known for its unique structural properties It features a bromophenyl group attached to a dihydroanthracene core, which is further substituted with phenyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene typically involves multi-step organic reactions. One common method includes the bromination of phenyl-substituted anthracene derivatives, followed by further functionalization to introduce the dimethyl groups. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process might include steps like recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while oxidation can produce anthraquinones.
Wissenschaftliche Forschungsanwendungen
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene involves its interaction with various molecular targets. The bromophenyl group can participate in halogen bonding, while the anthracene core can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(4-Bromophenyl)carbazole: Similar in structure but with a carbazole core instead of anthracene.
4-Bromophenylacetic acid: Contains a bromophenyl group but differs significantly in its overall structure and applications.
Uniqueness
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is unique due to its combination of bromophenyl, phenyl, and dimethyl groups attached to an anthracene core. This unique structure imparts specific electronic and steric properties, making it valuable for specialized applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C28H23Br |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
9-(4-bromophenyl)-10,10-dimethyl-9-phenylanthracene |
InChI |
InChI=1S/C28H23Br/c1-27(2)23-12-6-8-14-25(23)28(20-10-4-3-5-11-20,21-16-18-22(29)19-17-21)26-15-9-7-13-24(26)27/h3-19H,1-2H3 |
InChI-Schlüssel |
CGNFVDJYJWETIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=C(C=C5)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


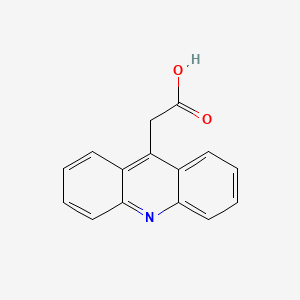
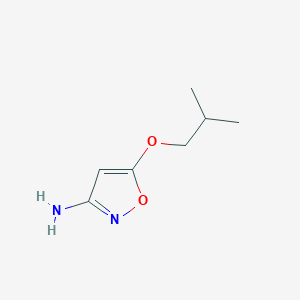

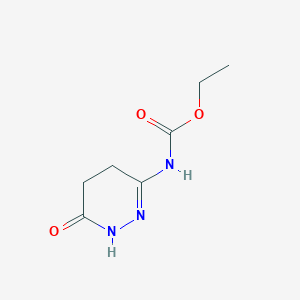

![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
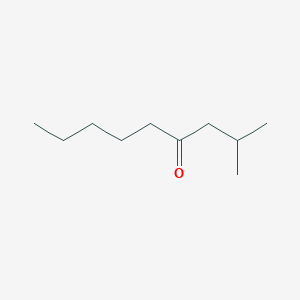
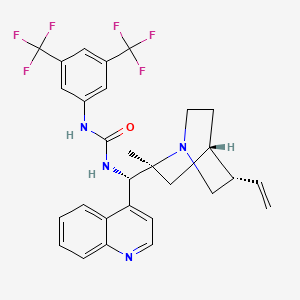
![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)

![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
